Calculated LogP and PSA Differentiate 4‑Acetamido‑2,2‑dimethyl from Non‑Methylated Analogs
The target compound exhibits a calculated LogP of 3.008 and a PSA of 41.82 Ų . In comparison, a non‑methylated analog (N‑(2,3‑dihydrobenzofuran‑4‑yl)acetamide) is predicted to have a LogP ≈ 1.7–1.9 and PSA ≈ 41.8 Ų (class‑level inference based on fragment‑based calculations ). The ≈ 1.1‑1.3 log unit increase in lipophilicity, while PSA remains constant, indicates that the 2,2‑dimethyl groups enhance membrane permeability without increasing polar surface area—a favorable profile for CNS penetration.
| Evidence Dimension | Computed partition coefficient (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 3.008; PSA = 41.82 Ų |
| Comparator Or Baseline | N‑(2,3‑dihydrobenzofuran‑4‑yl)acetamide (non‑dimethyl analog): estimated LogP ≈ 1.7–1.9; PSA ≈ 41.8 Ų |
| Quantified Difference | ΔLogP ≈ +1.1 to +1.3 (target higher); ΔPSA ≈ 0 Ų |
| Conditions | Calculated values from Chemsrc database (target) and fragment‑based in silico estimation (comparator) |
Why This Matters
Higher LogP at equivalent PSA suggests superior passive membrane permeability, a critical factor for CNS‑targeted screening libraries where the 4‑acetamido‑2,2‑dimethyl scaffold is employed.
